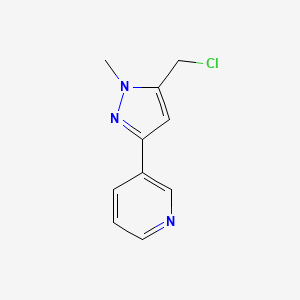
3-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
概要
説明
3-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is an organic compound that serves as a key intermediate in the synthesis of various bioactive molecules. The compound's structure includes a pyridine ring bonded to a pyrazole ring, with a chloromethyl substituent on the pyrazole ring and a methyl group on the nitrogen atom of the pyrazole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine involves a multi-step process:
Formation of 1-Methyl-1H-pyrazole: : The synthesis begins with the preparation of 1-methyl-1H-pyrazole, which is typically achieved through the reaction of hydrazine hydrate with acetylacetone under acidic conditions.
Introduction of the Chloromethyl Group: : The 1-methyl-1H-pyrazole is then reacted with chloromethyl chloroformate in the presence of a base such as triethylamine to introduce the chloromethyl group at the 5-position of the pyrazole ring.
Coupling with Pyridine: : Finally, the chloromethylated pyrazole is coupled with a pyridine derivative through nucleophilic substitution to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically scaled up using batch or continuous flow processes, with careful control of reaction parameters to ensure high yields and purity. Solvent selection, temperature, and pressure control are critical factors in optimizing the reactions for industrial applications.
化学反応の分析
Types of Reactions
3-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine can undergo a variety of chemical reactions, including:
Nucleophilic Substitution: : The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, where it can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of corresponding aldehyde or carboxylic acid derivatives. Reduction reactions are less common but may occur under specific conditions.
Coupling Reactions: : The pyridine and pyrazole rings can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: : Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like DMF or DMSO.
Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide can be used. Reaction conditions vary depending on the desired oxidation state.
Coupling Reactions: : Palladium catalysts and ligands are often used in coupling reactions. Reaction conditions include the use of base, solvent, and controlled temperatures.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various substituted pyrazole-pyridine derivatives, while oxidation reactions can produce aldehyde or carboxylic acid derivatives.
科学的研究の応用
3-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is used in diverse scientific research applications, including:
Medicinal Chemistry: : The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: : It is used as a building block in the synthesis of complex organic molecules, including agrochemicals and materials with specific electronic properties.
Biological Studies: : The compound's derivatives are used in biological studies to probe the functions of enzymes and receptors, particularly those involved in signal transduction pathways.
Material Science: : The compound and its derivatives are explored for use in the development of advanced materials with unique properties, such as conductivity and photoluminescence.
作用機序
The mechanism of action of 3-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application:
Molecular Targets: : In medicinal chemistry, the compound may target enzymes, receptors, or ion channels. For example, its derivatives might inhibit specific kinases or modulate receptor activity.
Pathways Involved: : The compound can affect various biochemical pathways, such as signal transduction, by interacting with key proteins and altering their functions. This can lead to changes in cell behavior, such as apoptosis, proliferation, or differentiation.
類似化合物との比較
3-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine can be compared with several similar compounds:
3-(5-(Bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine: : Similar structure but with a bromomethyl group. It exhibits different reactivity, particularly in nucleophilic substitution reactions, due to the leaving group properties of bromine versus chlorine.
3-(5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-yl)pyridine: : The methoxymethyl group confers different electronic properties and reactivity compared to the chloromethyl group.
3-(1-Methyl-1H-pyrazol-3-yl)pyridine:
Hopefully that wasn't too much detail, but enough to get you thinking! What fascinates you the most about this compound?
特性
IUPAC Name |
3-[5-(chloromethyl)-1-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14-9(6-11)5-10(13-14)8-3-2-4-12-7-8/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSSUGGJMJLVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















